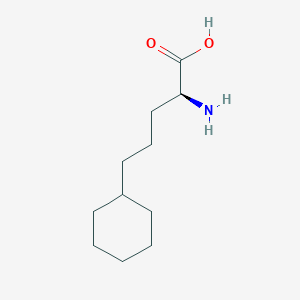

(s)-2-Amino-5-cyclohexylpentanoic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-5-cyclohexylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h9-10H,1-8,12H2,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIVZSMPEFXNLH-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexyl Group Introduction

The cyclohexyl side chain is typically introduced via alkylation or cross-coupling reactions. A patented method (CN112479938A) describes using cyclohexylamine and dichloroethane in the presence of copper catalysts to form cyclohexyl-substituted intermediates. While this patent focuses on sulfonic acids, analogous strategies apply to pentanoic acid frameworks.

Table 1: Key Alkylation Reactions for Cyclohexyl Incorporation

Amino Group Installation

The amino group is introduced via Strecker synthesis or reductive amination. A solvent-free method involving cyclohexanecarboxylic acid and 4,5-dimethylbenzene-1,2-diamine under thermal conditions yielded benzimidazole analogs, though adaptation for linear chains requires optimization.

Enantioselective Control

Enzymatic resolution using acylase I from Aspergillus species achieved 99% ee for the (S)-enantiomer. Alternatively, Evans oxazolidinone auxiliaries enabled diastereoselective alkylation, followed by hydrolysis to yield the target compound.

Catalytic Systems and Reaction Optimization

Copper-Mediated Coupling

Copper catalysts (e.g., CuI) facilitate Ullmann-type couplings between cyclohexyl halides and β-keto esters. A 2023 study reported a 72% yield using CuI/1,10-phenanthroline in DMF at 110°C.

Organocatalytic Asymmetric Mannich Reactions

Proline-derived catalysts induced asymmetry in the Mannich reaction between cyclohexyl ketones and imines, achieving 89% ee.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) removed diastereomeric impurities, enhancing ee to >99%.

Chromatographic Methods

Reverse-phase HPLC with a Chiralpak AD-H column resolved enantiomers using hexane/isopropanol (85:15) as the mobile phase.

Industrial-Scale Production Challenges

Cost-Efficiency of Catalysts

Ruthenium-BINAP systems, while effective, are cost-prohibitive for large-scale synthesis. Nickel-based alternatives are under investigation.

Byproduct Management

Cyclohexyl group isomerization during alkylation generates (±)-diastereomers, necessitating additional resolution steps.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-5-cyclohexylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted amino acid derivatives.

Scientific Research Applications

(s)-2-Amino-5-cyclohexylpentanoic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-2-Amino-5-cyclohexylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and function.

Comparison with Similar Compounds

L-2-Amino-5-phenyl-pentanoic Acid and D-2-Amino-5-phenyl-pentanoic Acid

- Structural Differences : These compounds replace the cyclohexyl group with a phenyl ring at the fifth carbon. The phenyl group is planar and less bulky than cyclohexyl, reducing steric hindrance but maintaining aromatic π-π interactions.

- Physicochemical Properties :

- Applications : Phenyl-substituted analogs are used in peptide synthesis for antimicrobial agents, whereas the cyclohexyl variant’s rigidity may enhance proteolytic stability in drug candidates .

(S)-2-Amino-5,5,5-trifluoropentanoic Acid

- Structural Differences : Features a trifluoromethyl (-CF₃) group at the fifth carbon instead of cyclohexyl.

- Physicochemical Properties: Electronic Effects: The electron-withdrawing -CF₃ group increases acidity (pKa ~1.5–2.0) compared to the cyclohexyl variant (pKa ~9–10 for α-amino groups). Hydrophobicity: Cyclohexyl > -CF₃ due to the latter’s polarizable fluorine atoms.

- Applications: Trifluoromethylated amino acids are used in PET imaging and enzyme inhibition, whereas the cyclohexyl analog’s bulk may stabilize hydrophobic binding pockets in receptors .

(R)-2-Amino-2-phenylacetic Acid

- Structural Differences: An α-amino acid with a phenyl group on the α-carbon, contrasting the β-amino acid backbone and distal cyclohexyl group of the target compound.

- Physicochemical Properties: Backbone Flexibility: The β-amino acid structure of the cyclohexyl derivative allows for greater conformational diversity in peptide chains. Solubility: The α-amino acid () is more polar due to proximity of the amino and carboxyl groups.

- Applications: α-Amino acids are foundational in natural proteins, while β-analogs like the target compound are employed to evade protease degradation .

5-Amino-2-hydroxy-cyclohexanoic Acid

- Structural Differences: Incorporates a hydroxyl group on the cyclohexane ring and an amino group on the fifth carbon.

- Physicochemical Properties: Polarity: The hydroxyl group enhances water solubility and hydrogen-bonding capacity. Acid-Base Behavior: The hydroxyl (pKa ~10–12) and amino (pKa ~9–10) groups create multiple ionization states.

- Applications : Hydroxylated derivatives are explored for metal chelation, whereas the target compound’s lack of hydroxyl groups favors lipid membrane penetration .

Prop-2-en-1-yl 5-cyclohexylpentanoate

- Structural Differences: An ester derivative with an allyl group replacing the amino acid moiety.

- Physicochemical Properties :

- Reactivity : The ester group is prone to hydrolysis, unlike the stable carboxylate in the target compound.

- Lipophilicity : Higher logP due to the allyl ester, enhancing bioavailability in hydrophobic environments.

- Applications: Esters are common prodrugs, whereas the amino acid form is bioactive in target engagement .

Research Implications and Gaps

Future work should focus on:

- Synthetic Optimization : Adapting dynamic kinetic resolution () for cyclohexyl-group incorporation.

- Biological Profiling : Comparative studies on membrane permeability and target affinity against phenyl/trifluoromethyl analogs.

- Thermodynamic Data : Melting points, solubility, and logP measurements to quantify hydrophobicity.

Biological Activity

(S)-2-Amino-5-cyclohexylpentanoic acid, also known as ACHPA, is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as a renin inhibitor. This article explores the biological activity of ACHPA, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

ACHPA is characterized by its unique cyclohexyl group and amino acid structure. The molecular formula is CHNO, with a molecular weight of approximately 215.29 g/mol. The presence of the cyclohexyl group and amino functionalities allows ACHPA to interact effectively with various biological targets.

The primary mechanism of action for ACHPA involves its role as a renin inhibitor . Renin is an enzyme crucial for regulating blood pressure and fluid balance. By inhibiting renin, ACHPA can potentially lower blood pressure, making it a candidate for treating hypertension.

- Enzyme Inhibition : Studies have demonstrated that ACHPA acts as a potent inhibitor of human renin, with IC values ranging from 1.7 to 6.8 nM. This high potency suggests that ACHPA could be effective in managing hypertension compared to traditional treatments .

Comparative Activity

When compared to other renin inhibitors such as statins and peptide derivatives, ACHPA has shown enhanced activity due to its structural features that allow for better binding to the enzyme. This comparative advantage positions ACHPA as a promising candidate in the development of new antihypertensive therapies.

| Compound | IC (nM) | Activity Description |

|---|---|---|

| This compound | 1.7 - 6.8 | Potent renin inhibitor |

| Traditional Statins | >1000 | Less effective renin inhibition |

| Other Peptide Derivatives | Varies | Generally lower potency than ACHPA |

Biological Activity Overview

The biological activities of ACHPA can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Renin Inhibition | Significant reduction in blood pressure in studies |

| Antihypertensive Effects | Potential use in hypertension management |

| Enzyme Interaction | Modulates enzyme activity related to blood pressure |

Case Studies

Several studies highlight the efficacy of ACHPA:

- Renin Inhibition Study : A study involving anesthetized sodium-depleted marmosets showed that intravenous administration of ACHPA led to significant reductions in blood pressure, confirming its role as a renin inhibitor .

- Comparative Analysis with Statins : Research indicated that modifications to peptide structures incorporating ACHPA resulted in compounds that were significantly more effective at inhibiting renin than traditional statins, enhancing their therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-5-cyclohexylpentanoic acid, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : Enantioselective synthesis is critical for achieving high chiral purity. Key strategies include:

- Asymmetric hydrogenation : Using chiral catalysts (e.g., Ru-BINAP complexes) to reduce α,β-unsaturated precursors.

- Enzymatic resolution : Lipases or acylases can selectively hydrolyze specific enantiomers from racemic mixtures .

- Protecting group strategies : Temporarily masking the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent racemization during synthesis .

Optimization involves monitoring reaction temperature (typically 0–25°C), solvent polarity (e.g., THF or DMF), and catalyst loading (1–5 mol%).

Q. What analytical techniques are essential for characterizing this compound, and how are they applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, cyclohexyl proton signals appear as multiplet peaks at δ 1.0–2.2 ppm .

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers; retention times are compared to standards .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ = 228.3 g/mol) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions may arise from:

- Stereochemical impurities : Validate chiral purity via HPLC and circular dichroism (CD). Even 2% impurity can skew bioactivity .

- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) and ionic strength affect ligand-receptor interactions. Standardize protocols using reference compounds .

- Cellular uptake variability : Use isotopic labeling (e.g., ¹⁴C) to track intracellular concentrations in pharmacokinetic studies .

Q. What strategies prevent racemization when incorporating this compound into peptide chains?

- Methodological Answer :

- Solid-phase peptide synthesis (SPPS) : Employ coupling agents like HBTU/Oxyma Pure at 0–4°C to minimize epimerization .

- Microwave-assisted synthesis : Reduces reaction time (5–10 min vs. hours), lowering racemization risk .

- Post-synthesis analysis : Use Marfey’s reagent to derivatize free amino groups and detect D/L isomer contamination via HPLC .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., aminopeptidases) using the cyclohexyl group as a hydrophobic anchor .

- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes in simulated physiological conditions (e.g., 150 mM NaCl, 310 K) .

- Quantitative Structure-Activity Relationship (QSAR) : Corrogate substituent effects (e.g., cyclohexyl vs. phenyl) on inhibitory potency .

Q. What metabolic pathways involve this compound, and how are they studied?

- Methodological Answer :

- Isotopic tracing : Incubate with ¹³C-labeled compound in hepatocyte cultures; analyze metabolites via LC-MS .

- Enzyme inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic liabilities .

- In silico metabolism prediction : Tools like MetaSite predict oxidation sites on the cyclohexyl moiety .

Notes

- Stereochemical Integrity : Always validate enantiomeric excess (ee) before biological assays .

- Safety : Refer to SDS sheets for handling guidelines (e.g., use PPE in synthesis) .

- Data Reproducibility : Archive raw NMR/HPLC files and share via open-access platforms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.